Sunepitron Hydrochloride

Catalog No.
S544240
CAS No.
148408-65-5
M.F
C17H24ClN5O2
M. Wt
365.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sunepitron Hydrochloride

CAS Number

148408-65-5

Product Name

Sunepitron Hydrochloride

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride

Molecular Formula

C17H24ClN5O2

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N

SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Synonyms

1-(2-pyrimidin-2-yl-octahydropyrido(1,2-a)pyrazin-7-ylmethyl)pyrrolidine-2,5-dione, CP 93,393, CP 93393, CP-93,393, CP-93393

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl

Migraine Research

One area of research exploring Sunepitron Hydrochloride is its potential use in migraine treatment. Migraines are severe headaches often accompanied by nausea, vomiting, and sensitivity to light and sound. Some studies suggest that the 5-HT1B receptor may play a role in migraine development. Sunepitron Hydrochloride, by blocking this receptor, could potentially help prevent or treat migraines [].

However, research findings on Sunepitron Hydrochloride for migraines have been mixed. Some studies have shown promise, while others have not found significant benefits compared to a placebo [, ]. Further research is needed to determine the effectiveness of Sunepitron Hydrochloride for migraine treatment.

Other Areas of Research

Sunepitron Hydrochloride has also been explored as a potential treatment for other conditions, including:

  • Anxiety Disorders: Some studies suggest that the 5-HT1B receptor may be involved in anxiety disorders. Sunepitron Hydrochloride's ability to block this receptor could potentially offer therapeutic benefits for anxiety []. However, more research is needed in this area.
  • Depression: Similar to anxiety, the 5-HT1B receptor may play a role in depression. Sunepitron Hydrochloride has been investigated as a potential antidepressant medication, but further research is needed to determine its effectiveness [].
  • Sunepitron hydrochloride, also known by the developmental code name CP-93,393, is a medication that acts as a dual mechanism compound [].
  • It was developed by Pfizer but discontinued during clinical trials [].

Molecular Structure Analysis

  • Sunepitron hydrochloride is a lactam compound with a bicyclic core structure [].
  • Scientific literature available online does not go into detailed analysis of the specific functionalities or notable aspects of its structure in relation to its intended therapeutic effect [].

Chemical Reactions Analysis

  • While the specific details of sunepitron hydrochloride synthesis are likely proprietary, a general patent describes the process using starting materials like pyridine dicarboxylic acid.
  • Information on decomposition or other relevant chemical reactions is not readily available in scientific databases.

Physical And Chemical Properties Analysis

  • Specific data on physical and chemical properties like melting point, boiling point, and solubility are not publicly available for sunepitron hydrochloride [].
  • Sunepitron hydrochloride was designed to act on two receptor systems in the brain:
    • 5-HT1A receptor agonist: It increases the activity of the serotonin 1A receptor [].
    • α2-adrenergic receptor antagonist: It blocks the activity of the alpha-2 adrenergic receptor [].
  • How this dual mechanism would have translated to an antidepressant or anxiolytic effect is not fully elucidated in publicly available research [].
  • As sunepitron hydrochloride did not progress beyond phase III clinical trials, data on its safety and hazards in humans is not available [].
  • In the absence of human data, referring to the properties of similar compounds might be informative, but this should only be done by qualified researchers due to potential complexities [].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

365.1618527 g/mol

Monoisotopic Mass

365.1618527 g/mol

Heavy Atom Count

25

UNII

1NYW5HLO1E

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Dates

Modify: 2024-04-14

Explore Compound Types